molecular formula C13H14N4O2 B10906449 methyl 1-(2-cyanoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 1-(2-cyanoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10906449
M. Wt: 258.28 g/mol
InChI Key: AHAWQHZQYHTLBP-UHFFFAOYSA-N
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Description

Methyl 1-(2-cyanoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, making it a valuable molecule for studying biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-cyanoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid with 2-cyanoethyl bromide in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and solvent choice, can enhance yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-cyanoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyanoethyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(2-cyanoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 1-(2-cyanoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate: Shares a similar core structure but lacks the cyanoethyl and dimethyl groups.

    Indole derivatives: Similar heterocyclic compounds with diverse biological activities.

Uniqueness

Methyl 1-(2-cyanoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyanoethyl group enhances its reactivity and potential for further functionalization, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

methyl 1-(2-cyanoethyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C13H14N4O2/c1-8-7-10(13(18)19-3)11-9(2)16-17(6-4-5-14)12(11)15-8/h7H,4,6H2,1-3H3

InChI Key

AHAWQHZQYHTLBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CCC#N)C)C(=O)OC

Origin of Product

United States

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